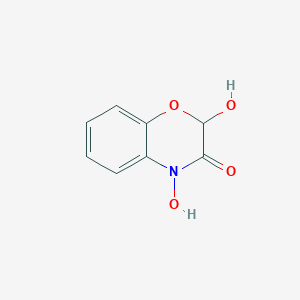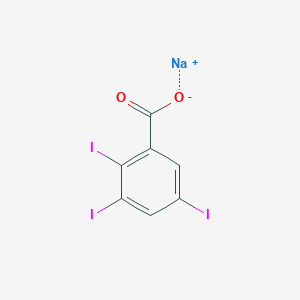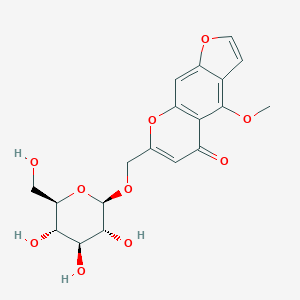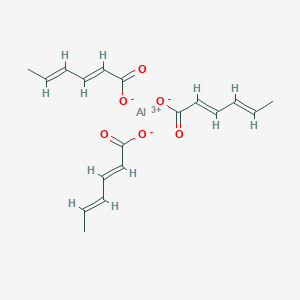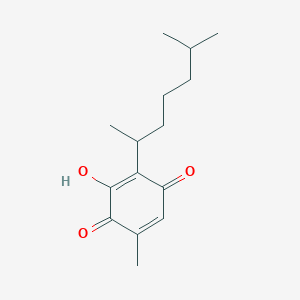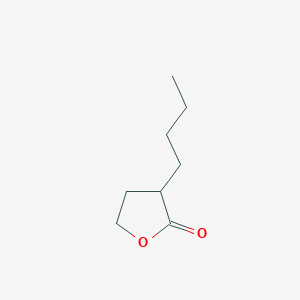
3-Butyldihydrofuran-2(3H)-one
Overview
Description
3-Butyldihydrofuran-2(3H)-one, also known as 2-Acetylbutyrolactone, is an organic compound with the molecular formula C6H8O3 and a molecular weight of 128.126 . It is a colorless liquid with a unique odor .
Synthesis Analysis
The synthesis of 3-Butyldihydrofuran-2(3H)-one can be achieved through various methods. One such method involves the acid-catalyzed esterification reaction, where acyl chloride and γ-butyrolactone react under acidic conditions to produce 2-Acetylbutyrolactone . This reaction usually takes place in an anhydrous environment . Another method involves the condensation reaction between acetylacetone and butanol under acidic conditions .Molecular Structure Analysis
The molecular structure of 3-Butyldihydrofuran-2(3H)-one consists of six carbon atoms, eight hydrogen atoms, and three oxygen atoms . The detailed structural analysis could not be retrieved from the available resources.Chemical Reactions Analysis
3-Butyldihydrofuran-2(3H)-one can undergo various chemical reactions. For instance, it can be hydrolyzed by water to form acetic acid and γ-butyrolactone . It can also participate in addition reactions, ester exchange reactions, and oxidation reactions .Physical And Chemical Properties Analysis
3-Butyldihydrofuran-2(3H)-one is almost insoluble in water but can dissolve in common organic solvents such as ethanol, ether, and methanol . It has a relative density of 1.1846 and a boiling point of 142-143℃ at normal pressure, and 107-108℃ at 667Pa . Its refractive index is 1.4562 .Scientific Research Applications
1. Synthesis Applications
3-Butyldihydrofuran-2(3H)-one has been utilized in various synthesis applications. For instance, it has been used in the efficient domino [Pd]-catalysis for the synthesis of isobenzofuran-1(3H)-ones, demonstrating broad substrate scope and applicability to o-bromobenzyl tertiary/secondary/primary alcohols. This method was even applied to the synthesis of the antiplatelet drug n-butyl phthalide and a cytotoxic agonist (Mahendar & Satyanarayana, 2016).
2. Antifouling Compound
Butenolide [5-octylfuran-2(5H)-one], a related compound, has shown promise as an anti-marine-fouling compound. Its acute toxicity was assessed in non-target organisms like microalgae, crustaceans, and fish, revealing significant insights into its environmental impact and safety profile (Zhang et al., 2011).
3. Chemical Reactions
3-Butyldihydrofuran-2(3H)-one has also been used in a one-pot reaction involving propargyl alcohols, Michael acceptors, and unsaturated halides, leading to highly substituted 3-arylidene-(or 3-alkenylidene-)tetrahydrofurans. This reaction's efficiency is influenced by the catalyst system used, highlighting the chemical versatility of this compound (Bottex et al., 2001).
4. Molecular Structure Analysis
A novel derivative of phthalide, which is structurally similar to 3-Butyldihydrofuran-2(3H)-one, was analyzed for its molecular structure using X-ray diffraction and theoretical computations. This highlights the use of 3-Butyldihydrofuran-2(3H)-one derivatives in advanced molecular structure studies (Yılmaz et al., 2020).
5. Antibacterial Applications
Another area of application is in the development of antibacterial agents. For instance, 3-Arylfuran-2(5H)-one derivatives have shown potent antibacterial activity and have been used as tyrosyl-tRNA synthetase inhibitors, important for treating infections caused by Helicobacter pylori (Wang et al., 2015).
Safety And Hazards
properties
IUPAC Name |
3-butyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-3-4-7-5-6-10-8(7)9/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGUMAGSNTVFLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90941019 | |
| Record name | 3-Butyloxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90941019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butyldihydrofuran-2(3H)-one | |
CAS RN |
19340-56-8 | |
| Record name | 3-(Butyl)dihydrofuran-2(3H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19340-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Butyldihydrofuran-2(3H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019340568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Butyloxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90941019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-butyldihydrofuran-2(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.051 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



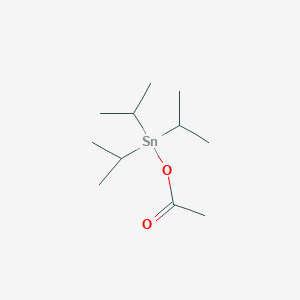
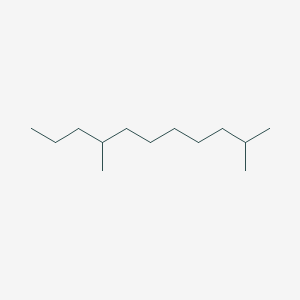

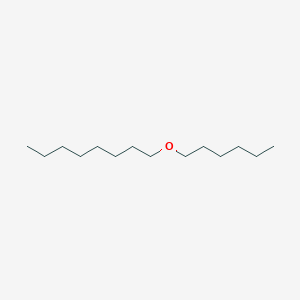
![2-Oxa-4-azatetracyclo[6.3.1.16,10.01,5]tridecan-3-one](/img/structure/B100178.png)

![(E)-4-[Dibromo-[(E)-4-oxopent-2-en-2-yl]oxystannyl]oxypent-3-en-2-one](/img/structure/B100181.png)


